(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is an organic compound notable for its chiral structure, which includes an amino group and a secondary alcohol. The molecular formula of this compound is C9H11ClFNO, with a molecular weight of approximately 203.64 g/mol. The presence of halogen substituents, specifically chlorine and fluorine, enhances its chemical reactivity and biological interactions, making it a significant subject of study in medicinal chemistry and pharmacology .
This compound can be synthesized through various chemical methods, which include reduction and oxidation processes. It is often utilized in scientific research due to its unique structural features that allow it to interact with biological targets .
(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL belongs to the class of chiral alcohols and amines. Its classification is significant in the context of drug development, as chirality often influences the pharmacodynamics and pharmacokinetics of pharmaceutical agents.
The synthesis of (1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL typically involves multiple steps:
Optimized methods for industrial production may involve continuous flow reactors to enhance efficiency and consistency .
The molecular structure of (1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL features:
The compound exhibits chirality due to the presence of a stereocenter at the carbon atom adjacent to the amino group. This stereochemistry is crucial as it influences the compound’s biological activity and interactions with receptors .
(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL can undergo various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit varied biological activities.
The mechanism of action for (1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific biological targets, particularly enzymes and receptors:
Understanding these interactions is crucial for optimizing its use in drug development.
Relevant data regarding these properties are essential for practical applications in laboratory settings .
(1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has several applications across various scientific fields:
The unique combination of functional groups in this compound makes it valuable for developing new pharmaceutical agents aimed at specific diseases.
Industrial-scale production of enantiomerically pure (1S)-isomer typically employs catalytic asymmetric hydrogenation of precursor enamines or imines using chiral transition metal complexes. Rhodium catalysts ligated to phosphine ligands (e.g., BINAP derivatives) induce stereoselective reduction, achieving enantiomeric excess (ee) values >90% under optimized conditions . Alternative routes involve kinetic resolution of racemic mixtures using lipases or esterases, though substrate specificity limits broad applicability. Recent advances focus on organocatalytic aldol reactions between 4-chloro-3-fluorobenzaldehyde and nitroethane derivatives, followed by stereoretentive reduction, providing enantioselectivities up to 98% ee [4].
Classical resolution remains indispensable for multigram-scale production. Racemic mixtures are treated with enantiopure chiral acids (e.g., (S)-mandelic acid, (R,R)-tartaric acid, or camphorsulfonic acid) to form diastereomeric salts with divergent solubility profiles. The less soluble diastereomer precipitates selectively, yielding the target (1S)-enantiomer after basification. For example, (S)-mandelic acid forms a crystalline salt with the (1S)-amine in toluene-methanol, achieving ≥99% de (diastereomeric excess) after recrystallization [4]. The "Resolution-Racemization-Recycle" (RRR) strategy enhances efficiency by racemizing the undesired enantiomer using HCl/epimerization catalysts, pushing yields beyond 50% theoretical maximum [4].
Preparative chiral chromatography using polysaccharide-based stationary phases (e.g., Chiralpak AD-H) resolves racemates with high throughput, albeit at elevated solvent costs. Simulated moving bed (SMB) chromatography improves productivity 3–5-fold compared to batch processes, reducing solvent consumption by 80% . Emerging technologies include enantioselective membranes embedded with chiral selectors (cyclodextrins, albumin), leveraging differential permeation rates. While promising, membrane resolution currently lags in ee (typically 85–90%) compared to crystallization [8].
Table 1: Chiral Resolution Strategies for (1S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-ol
Method | Key Agents/Phases | ee (%) | Yield (%) | Scale Suitability |
---|---|---|---|---|
Diastereomeric Salt Cryst. | (S)-Mandelic acid | ≥99 | 40–45* | Industrial (kg) |
Catalytic Asymmetric Hyd. | Rh-(S)-BINAP | 90–98 | 85–92 | Pilot (100g–1kg) |
Preparative Chromatography | Cellulose tris(3,5-DMP) | ≥99 | 30–40 | Lab (mg–g) |
Enzymatic Kinetic Resol. | Candida antarctica Lipase B | 88–95 | 45–50 | Lab (mg–g) |
*Yield increases to >80% with RRR integration [4].
The (1S)-enantiomer exhibits 20-fold greater affinity for the human dopamine transporter (DAT) (Kᵢ = 23 nM) compared to its (1R)-counterpart (Kᵢ = 460 nM) in rat brain synaptosomes, as determined via [³H]WIN 35,428 binding displacement assays [3]. Functionally, the (1S)-isomer inhibits dopamine reuptake (IC₅₀ = 38 nM) without inducing psychostimulant behaviors in rodent models, whereas the (1R)-enantiomer triggers locomotor hyperactivity at equivalent doses. This stereodivergence mirrors observations with cathinone derivatives like mephedrone, where the (S)-enantiomer dominates serotonergic activity [8].
Pharmacokinetic profiling in human liver microsomes reveals the (1S)-enantiomer undergoes slower oxidative metabolism (t₁/₂ = 126 min) than its sulfide precursor (t₁/₂ = 14 min), attributable to steric shielding of the metabolically labile amine by the S-configuration [3]. Crucially, the (1S)-isomer shows reduced inhibition of the hERG potassium channel (IC₅₀ = 650 nM) compared to the (1R)-form (IC₅₀ = 210 nM), yielding a safety-index (hERG Kᵢ / DAT Kᵢ) of 28 versus 0.5 for the (1R)-enantiomer. This translates to lower cardiotoxicity risk for the (1S)-configuration [3].
Table 2: Comparative Bioactivity of (1S) vs. (1R) Enantiomers
Parameter | (1S)-Enantiomer | (1R)-Enantiomer |
---|---|---|
DAT Binding Kᵢ (nM) | 23 ± 4.2 | 460 ± 85 |
DA Uptake Inhibition IC₅₀ (nM) | 38 ± 6.7 | 520 ± 92 |
hERG Channel IC₅₀ (nM) | 650 ± 120 | 210 ± 45 |
Metabolic t₁/₂ (min) | 126 ± 18 | 89 ± 14 |
Locomotor Activation | Absent (≤10 mg/kg) | Present (≥5 mg/kg) |
Molecular dynamics simulations reveal the (1S)-enantiomer stabilizes a semi-occluded conformation of DAT, with the 4-chloro-3-fluorophenyl moiety engaging π-π interactions with F43 and Y156 residues. The S-configured hydroxyethyl chain forms hydrogen bonds with D79, locking the transporter in a non-competitive state that impedes cocaine binding [3]. In contrast, the (1R)-enantiomer induces an outward-open conformation resembling cocaine’s effect, enabling dopamine efflux and abuse potential. This distinction arises from steric clash between the R-amine and DAT subpocket residue S422, displacing the ligand into a non-productive orientation [3].
The meta-fluorine atom of the (1S)-enantiomer participates in orthogonal halogen bonding (XB) with backbone carbonyls of DAT residue A77 (distance = 3.1 Å, ∠C-F⋯O = 155°), contributing ∼2.3 kcal/mol to binding energy. Quantum mechanical calculations confirm the fluorine’s σ-hole potential (+16.4 kcal/mol) is optimally positioned only in the (1S)-configuration due to axial rotation constraints imposed by the chiral center [3] [8]. Replacement with hydrogen or chlorine diminishes DAT affinity 8-fold, validating XB’s role in enantioselectivity.
Free-energy perturbation (FEP) studies indicate the (1S)-enantiomer pays a lower desolvation penalty (ΔΔG = −1.8 kcal/mol) upon DAT binding compared to the (1R)-form (ΔΔG = +0.7 kcal/mol). This arises from preferential hydration of the (1R)-amine group in bulk solvent, necessitating energy-intensive dehydration. NMR solvent perturbation assays using R-BINOL as a chiral solvating agent corroborate this, showing downfield shifts for the (1S)-NH₂ protons indicative of shielding by apophilic DAT microdomains [8].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8